6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole and a pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) and phosphoinositide 3-kinases (pi3k) which play pivotal roles in many biological processes .
Mode of Action
For instance, some compounds can activate NAMPT, a key enzyme in the NAD+ salvage pathway .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway and the pi3k/akt signaling pathway, which are crucial in metabolism, aging, and tumorigenesis .
Result of Action
Similar compounds have been reported to have therapeutic effects in the treatment of diverse array of diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the pyrazole and pyrimidine rings: The pyrazole and pyrimidine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the pyridine moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where the pyridine derivative is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to modify the substituents on the pyrazole, pyrimidine, or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine: Lacks the pyridine moiety, which may affect its binding affinity and specificity.
N-[(pyridin-3-yl)methyl]pyrimidin-4-amine: Lacks the pyrazole ring, which may influence its chemical reactivity and biological activity.
Uniqueness
6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine is unique due to the presence of both the pyrazole and pyridine moieties, which can enhance its binding interactions with biological targets and provide a versatile scaffold for further modifications.
Properties
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-11-6-19-20(9-11)14-5-13(17-10-18-14)16-8-12-3-2-4-15-7-12/h2-7,9-10H,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECBNJPKKNVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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